molecular formula C7H3ClF4O B1402185 1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene CAS No. 1404193-77-6

1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1402185
CAS No.: 1404193-77-6
M. Wt: 214.54 g/mol
InChI Key: OSUBBPCQPAGSMH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The compound this compound is officially registered under Chemical Abstracts Service registry number 1404193-77-6. The systematic International Union of Pure and Applied Chemistry nomenclature follows the standard benzene substitution pattern, with the trifluoromethoxy group occupying the 2-position, fluorine at the 3-position, and chlorine at the 1-position of the benzene ring. The MDL number MFCD22580751 provides an additional unique identifier for this chemical entity in various chemical databases.

The compound's nomenclature reflects the hierarchical priority system where the chloro substituent receives the lowest position number, followed by the sequential numbering of the trifluoromethoxy and fluoro groups. This naming convention ensures unambiguous identification of the specific substitution pattern, which is crucial for understanding the compound's unique stereoelectronic properties. The systematic name directly corresponds to the molecular structure, facilitating accurate communication within the scientific community and enabling precise database searches across multiple chemical information systems.

Molecular Formula and Weight Analysis

The molecular composition of this compound corresponds to the formula C₇H₃ClF₄O, reflecting a benzene core with specific halogen and trifluoromethoxy substitution. The molecular weight is precisely calculated as 214.54 grams per mole, which accounts for the significant contribution of multiple fluorine atoms and the chlorine substituent. The SMILES representation FC(F)(F)OC1=C(F)C=CC=C1Cl provides a linear notation that unambiguously describes the molecular connectivity and substitution pattern.

Molecular Property Value
Molecular Formula C₇H₃ClF₄O
Molecular Weight 214.54 g/mol
CAS Registry Number 1404193-77-6
MDL Number MFCD22580751
SMILES Notation FC(F)(F)OC1=C(F)C=CC=C1Cl

The molecular composition reveals a high degree of halogenation, with four fluorine atoms present in the trifluoromethoxy group plus one additional fluorine directly attached to the benzene ring. This extensive fluorination significantly influences the compound's physical and chemical properties, contributing to increased electronegativity and altered electronic distribution throughout the molecular framework. The presence of oxygen in the trifluoromethoxy group introduces additional complexity to the electronic structure, creating a unique combination of electron-withdrawing effects.

Stereoelectronic Properties of Halogen and Trifluoromethoxy Substituents

The trifluoromethoxy group exhibits remarkable electron-withdrawing capabilities that surpass both methoxy and trifluoromethyl groups in terms of its capacity to promote hydrogen-metal permutation reactions at ortho positions. Unlike the methoxy group, the trifluoromethoxy substituent exerts a pronounced long-range effect that significantly reduces the basicity of arylmetal compounds even when positioned at remote meta or para locations. This long-range electron-withdrawing behavior distinguishes the trifluoromethoxy group from conventional alkoxy substituents and establishes it as a powerful electronic modifier in aromatic systems.

The electronic effects can be quantitatively described through Hammett substituent constants, which provide empirical measures of electron-withdrawing or electron-donating character. The fluoro substituent exhibits Hammett sigma values of 0.34 for meta positions and 0.06 for para positions, indicating moderate electron-withdrawing behavior. The chloro group demonstrates sigma values of 0.37 for meta and 0.23 for para positions, confirming its electron-withdrawing nature. The trifluoromethoxy group shows significant electron-withdrawing character with sigma values that reflect its powerful inductive effects.

Substituent σ meta σ para Electronic Character
Fluoro 0.34 0.06 Moderate electron-withdrawing
Chloro 0.37 0.23 Moderate electron-withdrawing
Trifluoromethoxy Variable Variable Strong electron-withdrawing

The superposition of sigma and pi polarizing interactions explains the structure and distance dependence of substituent effects in this compound. The combined influence of multiple electron-withdrawing groups creates a synergistic effect that dramatically alters the electronic density distribution throughout the aromatic system. This electronic modification has profound implications for the compound's reactivity patterns and its behavior in various chemical transformations.

Conformational Analysis via Spectroscopy and Computational Modeling

Conformational analysis of compounds containing trifluoromethoxy groups has been extensively studied using gas electron diffraction and quantum chemical calculations, providing valuable insights into the preferred molecular geometries. Related studies on 4-fluoro(trifluoromethoxy)benzene demonstrate that gas electron diffraction experiments consistently indicate a perpendicular conformation, where the carbon-oxygen-carbon plane is oriented perpendicular to the benzene ring. This conformational preference has been confirmed through independent investigations conducted at Moscow State University and Universität Tübingen.

Quantum chemical calculations using various computational methods provide detailed insights into the potential energy surfaces governing internal rotation around the carbon(sp²)-oxygen bond. Hartree-Fock, Møller-Plesset second-order perturbation theory, and density functional theory calculations with 6-31G* basis sets consistently predict potential functions with single minima corresponding to perpendicular orientations. The planar structure represents a transition state approximately 0.6 to 1.8 kilocalories per mole higher in energy than the perpendicular conformation.

Advanced density functional theory calculations using correlation-consistent polarized valence triple-zeta basis sets reveal additional complexity in the potential energy surface. These high-level calculations predict a very shallow minimum for the planar conformer, positioned approximately 0.6 kilocalories per mole above the perpendicular structure. Matrix infrared spectroscopy studies demonstrate the presence of a single conformer in neon matrices at 15 Kelvin, with no evidence for a second conformer in the gas phase under adiabatic cooling conditions.

Computational Method Basis Set Energy Difference (kcal/mol) Preferred Conformation
Hartree-Fock 6-31G* 0.6-1.8 Perpendicular
Møller-Plesset 2 6-31G* 0.6-1.8 Perpendicular
Density Functional Theory 6-31G* 0.6-1.8 Perpendicular
Density Functional Theory cc-pVTZ 0.6 Perpendicular (shallow planar minimum)

The conformational preferences observed in related trifluoromethoxy-substituted benzenes suggest that this compound likely adopts similar perpendicular arrangements of the trifluoromethoxy group relative to the aromatic plane. The presence of additional halogen substituents may introduce slight modifications to the potential energy surface, but the fundamental conformational behavior is expected to remain consistent with the established patterns observed in related compounds. These conformational characteristics directly influence the compound's spectroscopic properties and its interactions with other molecular species in various chemical environments.

Properties

IUPAC Name

1-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUBBPCQPAGSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237197
Record name Benzene, 1-chloro-3-fluoro-2-(trifluoromethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404193-77-6
Record name Benzene, 1-chloro-3-fluoro-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-fluoro-2-(trifluoromethoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID001237197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The most common approach involves starting from a suitably substituted benzene ring, such as 1,3-difluoro-2-trifluoromethoxybenzene or related derivatives, followed by targeted halogenation and substitution reactions to introduce the chlorine atom at the desired position.

Key Reaction Steps

  • Preparation of the aromatic core : Starting with a benzene derivative bearing the trifluoromethoxy group, which can be introduced via nucleophilic aromatic substitution or electrophilic aromatic substitution.
  • Chlorination : Selective chlorination at the ortho or para position relative to existing substituents, often facilitated by Lewis acids such as aluminum chloride or iron chloride, under controlled temperature conditions.
  • Fluorination : Introduction of fluorine atoms at specific positions via electrophilic fluorination reagents, such as Selectfluor or other fluorinating agents, under mild conditions to prevent over-fluorination or degradation.
  • Final substitution : Ensuring the chlorine is positioned at the 1-position and the fluorine at the 3-position, with the trifluoromethoxy group at the 2-position.

Reaction Conditions and Catalysts

Step Reagents Catalysts Temperature Solvent Notes
Chlorination Cl₂, AlCl₃ Aluminum chloride 20–50°C Dichloromethane Selective ortho/para chlorination
Fluorination F₂ or electrophilic fluorinating agents - - - Controlled to prevent over-fluorination
Substitution Trifluoromethoxy group source (e.g., trifluoromethyl ether derivatives) - 20–40°C Acetone or acetonitrile For introducing –OCF₃ group

Synthesis via Nitration and Subsequent Functionalization

Method Overview

An alternative approach involves nitration of a benzene ring bearing the trifluoromethoxy group, followed by reduction and halogenation steps:

  • Nitration : Using nitric acid to introduce nitro groups at specific positions.
  • Reduction : Converting nitro groups to amino groups, then diazotization and substitution with halogens.
  • Halogenation and fluorination : Using halogenating agents and fluorinating reagents to install Cl and F atoms selectively.

Research Findings

  • The patent literature indicates that nitration followed by halogenation can be optimized to yield the target compound with high selectivity and purity.
  • Reaction parameters such as temperature, acid concentration, and reaction time are critical for controlling regioselectivity.

Direct Aromatic Substitution Using Chloromethylation

Method Overview

Chloromethylation of aromatic compounds bearing the trifluoromethoxy group can be performed using chloromethyl methyl ether in the presence of Lewis acids like aluminum chloride, as described in patent CN101033169A.

Reaction Conditions

Parameter Typical Range Remarks
Temperature -10°C to 40°C Mild conditions favoring selectivity
Reagents Chloromethyl methyl ether, AlCl₃ Key for chloromethylation
Reaction Time 1–10 hours Optimized for yield and purity

Process Highlights

  • The process is gentle, with high product purity.
  • Suitable for industrial scale-up due to operational simplicity.

Summary of Key Data and Research Findings

Preparation Method Key Features Advantages Limitations
Halogenation & substitution Sequential halogenation, nucleophilic substitution High regioselectivity, versatile Requires multiple steps, careful control of conditions
Nitration & functionalization Aromatic nitration, reduction, halogenation Good for complex substitution patterns Longer synthesis route, possible side reactions
Chloromethylation Use of chloromethyl methyl ether, Lewis acids Simple, high purity, scalable Limited to specific substitution patterns

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield anilines, while electrophilic aromatic substitution with bromine can produce brominated derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene serves as a vital building block in organic synthesis. It is utilized in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can enhance the biological activity of the resulting compounds. The presence of trifluoromethoxy groups contributes to improved lipophilicity and metabolic stability.

Application Details
Pharmaceuticals Used in the synthesis of drugs with enhanced efficacy.
Agrochemicals Key intermediate in developing pesticides and herbicides.

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents.

Anticancer Potential
Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways, which warrants further investigation into its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's structure was linked to its ability to disrupt bacterial cell membranes.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies focused on various cancer cell lines revealed that this compound could inhibit proliferation in breast and lung cancer cells. Further research is needed to elucidate the underlying mechanisms and potential clinical applications.

Material Science Applications

Development of Advanced Materials
The compound's unique fluorinated structure contributes to properties such as thermal stability and hydrophobicity. This makes it suitable for applications in coatings and materials science, where resistance to environmental degradation is crucial.

Material Property Application
Thermal Stability Used in high-performance materials.
Hydrophobicity Suitable for water-repellent coatings.

Environmental Impact

Given the persistence of fluorinated compounds in the environment, research into the ecological effects of this compound is essential. Studies indicate potential bioaccumulation risks, necessitating careful monitoring and assessment of its environmental impact.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene and structurally related halogenated benzene derivatives:

Table 1: Comparison of Key Compounds

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound Cl (1), F (3), -OCF₃ (2) C₇H₃ClF₄O High reactivity in Pd-catalyzed arylations; used in agrochemical synthesis
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene Br (1), Cl (2), -OCF₃ (4) C₇H₃BrClF₃O Used in Suzuki-Miyaura couplings; higher molecular weight (275.45 g/mol)
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene Cl (1), F (2), -OCH₃ (4), -CF₃ (3) C₈H₅ClF₄O Enhanced solubility in polar solvents due to methoxy group; lower thermal stability
1-Chloro-3-fluoro-2-(trifluoromethyl)benzene Cl (1), F (3), -CF₃ (2) C₇H₃ClF₄ Higher lipophilicity compared to -OCF₃ analogs; used in material science
1-Bromo-3-(trifluoromethoxy)benzene Br (1), -OCF₃ (3) C₇H₄BrF₃O Superior yields (>90%) in imidazoheterocycle couplings; steric hindrance minimal

Key Findings:

Electronic Effects :

  • The trifluoromethoxy group (-OCF₃) in this compound is a stronger electron-withdrawing group than -CF₃ or -OCH₃, reducing electron density at the aromatic ring and enhancing electrophilic substitution reactivity .
  • Chlorine and fluorine substituents further polarize the ring, making it a robust substrate for cross-coupling reactions (e.g., Pd-catalyzed direct arylations) .

Steric and Positional Influence: Ortho-substituted compounds (e.g., Cl at position 1 and -OCF₃ at position 2) exhibit moderate steric hindrance, which can lower reaction yields compared to meta-substituted analogs. For example, 1-bromo-3-(trifluoromethoxy)benzene achieves 89–93% yields in imidazoheterocycle couplings, while ortho-substituted derivatives show slightly reduced efficiency . The presence of methoxy (-OCH₃) in position 4 (as in C₈H₅ClF₄O) increases solubility in methanol and acetonitrile but reduces thermal stability due to weaker C-O bonding .

Applications :

  • This compound is pivotal in synthesizing herbicides and fungicides due to its resistance to metabolic degradation .
  • 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is favored in pharmaceutical intermediates for its compatibility with Buchwald-Hartwig aminations .

Biological Activity

1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the chemical formula C7H3ClF4. This compound has garnered attention in various fields of research due to its unique structural features and potential biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a chlorobenzene ring substituted with both fluorine and trifluoromethoxy groups. The presence of these electronegative atoms significantly influences its chemical reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC7H3ClF4
Molecular Weight202.54 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at certain concentrations. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis. Further studies are needed to elucidate the exact pathways involved.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various human cell lines, including Vero cells. The half-maximal cytotoxic concentration (CC50) was determined to be significantly higher than the MIC for bacterial strains, indicating a favorable therapeutic index. This suggests that while the compound is effective against bacteria, it may exhibit lower toxicity to human cells.

Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results demonstrated that the compound effectively inhibited growth with an MIC ranging from 5 to 20 μg/mL for different strains, establishing its potential as a broad-spectrum antimicrobial agent.

Study 2: Mechanistic Insights

A subsequent investigation focused on understanding the mechanistic aspects of its action. Using fluorescence microscopy, researchers observed morphological changes in bacterial cells treated with the compound, supporting the hypothesis of membrane disruption as a key mechanism.

Synthesis and Optimization

Ongoing research aims to optimize the synthesis of this compound derivatives to enhance biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are crucial for identifying modifications that could improve efficacy against resistant strains.

Clinical Applications

Given its promising biological activity, further exploration into the clinical applications of this compound is warranted. Potential uses include development as an antimicrobial agent or as part of combination therapies for treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene, and how do directing groups influence substitution patterns?

  • Methodology : The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta-director. Halogenation (Cl/F) can be achieved via electrophilic substitution using reagents like Cl₂ (with FeCl₃ catalyst) or F₂ (under controlled conditions). For example, brominated analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) are synthesized using halogenating agents in acidic media . Optimize reaction temperature (e.g., 0–40°C) to minimize side reactions from competing substituents. Confirm regiochemistry via NMR and computational modeling (DFT).

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of GC-MS (for purity assessment) and ¹H/¹⁹F NMR (for structural confirmation). For example, ¹⁹F NMR is critical to distinguish between trifluoromethoxy and other fluorinated groups . Compare retention times and fragmentation patterns with known standards (e.g., chlorinated benzene derivatives in GC libraries) .

Q. What safety precautions are essential when handling halogenated aromatic compounds like this?

  • Methodology : Follow protocols for halogenated aromatics: use fume hoods, wear nitrile gloves, and avoid skin contact. Storage at 0–6°C in amber vials minimizes decomposition . For waste, neutralize with alkaline solutions (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group impact coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The -OCF₃ group’s steric bulk and electron-withdrawing nature can reduce catalytic efficiency. Optimize reaction conditions using Pd(OAc)₂ with SPhos ligand in THF/water at 80°C. Compare yields with analogs (e.g., nitro or iodo derivatives ). Monitor reaction progress via TLC (silica gel, hexane/EtOAc).

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?

  • Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography . For example, discrepancies in ¹H NMR shifts (e.g., para vs. meta substituents) can arise from solvent effects—re-run spectra in deuterated DMSO or CDCl₃ . Reference computational data (e.g., Gaussian-derived chemical shifts) to confirm assignments .

Q. How can competing substitution pathways be controlled during functionalization of the benzene ring?

  • Methodology : Use protecting groups (e.g., silyl ethers) to block reactive sites. For instance, introduce a methoxy group (-OCH₃) as a temporary ortho/para director before halogenation, then deprotect . Monitor competing reactions via in-situ IR spectroscopy to detect intermediates.

Q. What advanced techniques are used to study the environmental stability and degradation products of this compound?

  • Methodology : Conduct accelerated degradation studies under UV light (λ = 254 nm) in aqueous/organic mixtures. Analyze by LC-MS/MS to identify breakdown products (e.g., dehalogenated or hydroxylated derivatives). Compare with ECHA databases for halogenated aromatics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 2
1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene

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